molecular formula C10H12BrNO3 B1409381 6-Bromo-3-butoxypyridine-2-carboxylic acid CAS No. 1823407-99-3

6-Bromo-3-butoxypyridine-2-carboxylic acid

Cat. No.: B1409381
CAS No.: 1823407-99-3
M. Wt: 274.11 g/mol
InChI Key: RONJFPYLTDEIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-butoxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a butoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-butoxypyridine-2-carboxylic acid typically involves the bromination of 3-butoxypyridine-2-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-butoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-butoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-butoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group can participate in various chemical interactions, influencing the reactivity and binding properties of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Lacks the butoxy group, making it less hydrophobic.

    3-Butoxypyridine-2-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, altering its chemical properties.

Uniqueness

6-Bromo-3-butoxypyridine-2-carboxylic acid is unique due to the combination of the bromine atom, butoxy group, and carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

6-bromo-3-butoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-3-6-15-7-4-5-8(11)12-9(7)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJFPYLTDEIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-butoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-butoxypyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-butoxypyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-butoxypyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-butoxypyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-butoxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.